Chloroacetoxyquinoline
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Overview
Description
Chloroacetoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetoxyquinoline typically involves the acylation of 2-amino-3-phenyl-4-quinolone with chloroacetyl chloride, followed by cyclization . This method provides a straightforward route to obtain the compound with high yields. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Chloroacetoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of hydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydroquinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of chloroacetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to stabilize hypoxia-inducible factor-1α (HIF-1α), leading to enhanced transcription of target genes involved in angiogenesis . The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Clioquinol: Another 8-hydroxyquinoline derivative with antimicrobial properties.
Broxyquinoline: Known for its antifungal activity.
Iodoquinol: Used as an antiprotozoal agent.
Uniqueness
Chloroacetoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to stabilize HIF-1α and promote neovascularization sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3 |
InChI Key |
JSJOTZXJKCXWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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